

Introduction: The Significance of a Versatile Scaffold

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Compound of Interest

Compound Name: **4-Hydroxy-7-methoxyquinoline**

Cat. No.: **B063709**

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4-Hydroxy-7-methoxyquinoline (also known as 7-Methoxy-4-quinolinol) is a heterocyclic aromatic compound that has garnered significant attention, primarily for its role as a crucial intermediate in the synthesis of more complex molecules.^[1] With the chemical formula C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol, this compound serves as a foundational building block in medicinal chemistry and materials science.^[1] Its quinoline backbone, functionalized with both a hydroxyl and a methoxy group, provides multiple reactive sites, making it a versatile scaffold for developing novel therapeutic agents and other functional materials.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, historical synthetic routes, modern production methodologies, and its applications, tailored for researchers and drug development professionals.

Physicochemical Profile

Understanding the physical and chemical properties of **4-Hydroxy-7-methoxyquinoline** is essential for its handling, reaction planning, and quality control. The compound typically appears as a white to off-white or light yellow powder.^{[1][2]} Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	82121-05-9	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.18 g/mol	[1]
Melting Point	213-217 °C	[1]
Boiling Point	227.2 °C at 760 mmHg	[1]
Density	1.33 g/cm ³	[1]
Appearance	White or off-white powder	[1]
Purity Standard	≥98.5% (often exceeds 99%)	[1]
Solubility	Soluble in organic solvents; slightly soluble in water	[2]

Historical Perspective: The Evolution of Quinoline Synthesis

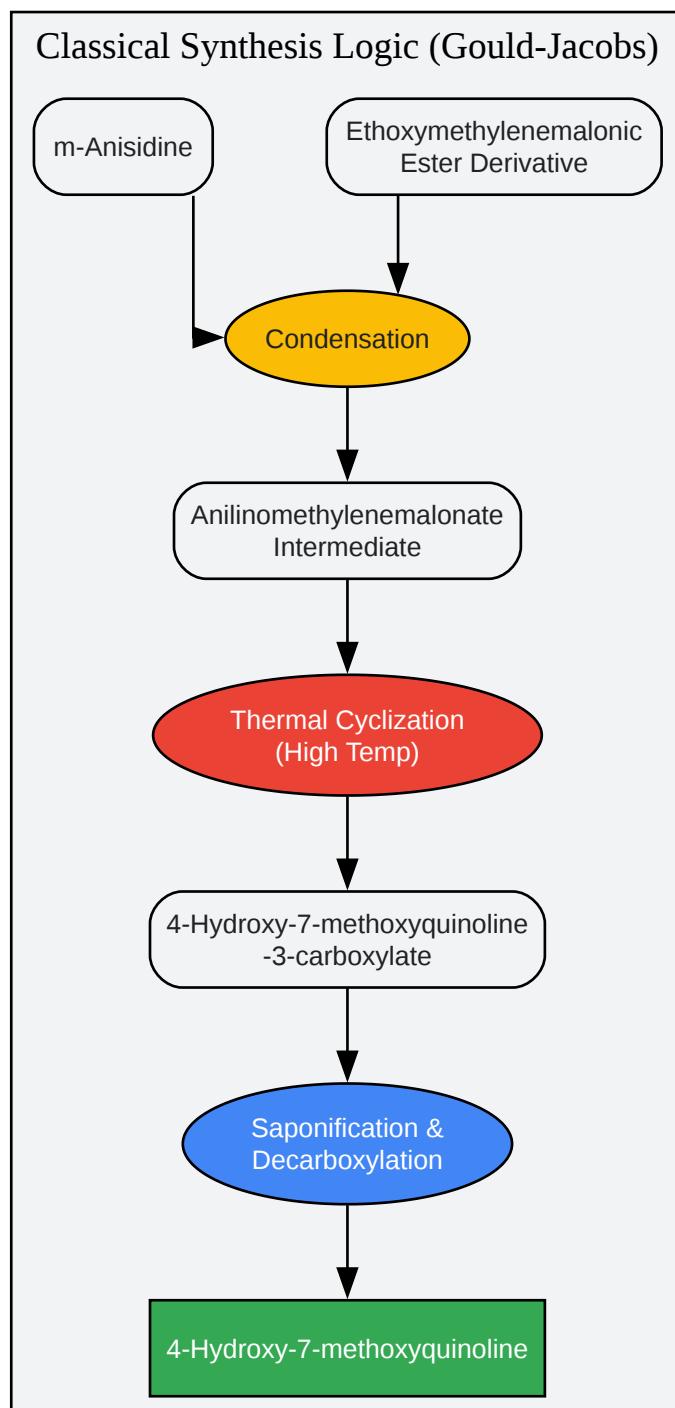
The history of **4-Hydroxy-7-methoxyquinoline** is intrinsically linked to the development of general synthetic methods for the quinoline ring system. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis relies on well-established named reactions that were later adapted for precursors bearing the required methoxy substituent.

Two classical approaches are fundamental to understanding its historical synthesis:

- The Conrad-Limpach Reaction: This method involves the condensation of an aniline (in this case, m-anisidine) with a β -ketoester (like ethyl acetoacetate) at moderate temperatures to form a β -aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline product. The choice of reaction conditions is critical; lower cyclization temperatures can favor the formation of the isomeric 2-hydroxyquinoline (a quinolone).

- The Gould-Jacobs Reaction: This reaction provides a more controlled pathway to the 4-hydroxyquinoline skeleton.[3] It begins with the condensation of an aniline with an ethoxymethylenemalonic ester derivative. This step is followed by a thermal cyclization, which almost exclusively yields the 4-hydroxyquinoline-3-carboxylate ester. A final step of saponification and decarboxylation is required to obtain the target 4-hydroxyquinoline. The high temperatures required for cyclization often necessitated the use of high-boiling point solvents like diphenyl ether, a practice that continues in modern industrial syntheses.[3]

These foundational methods established the core logic for constructing the quinoline ring from acyclic precursors, paving the way for the targeted synthesis of specifically substituted derivatives like **4-Hydroxy-7-methoxyquinoline**.



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Caption: Generalized workflow of the Gould-Jacobs reaction for quinoline synthesis.

Modern Industrial Synthesis: A Detailed Protocol

Modern synthesis has focused on improving yield, purity, and process safety while reducing energy consumption.^[4] The following protocol is based on an optimized industrial process that controls reaction parameters to achieve high efficiency.^[4]

Causality in Experimental Design: This process is a multi-step synthesis where control over temperature and reaction time is paramount. The initial reaction creates an enol ether intermediate, which then reacts with the aniline. The final, high-temperature cyclization is the key ring-forming step. Using a high-boiling solvent like diphenyl ether allows the reaction to reach the necessary activation energy for cyclization safely and efficiently. Strict temperature control prevents the formation of byproducts, which are difficult to remove and would lower the final yield.^[4]

Experimental Protocol

Step 1: Formation of the Enol Ether Intermediate

- Charge a clean, dry reaction vessel with trimethyl orthoformate (approx. 4 parts by weight).
- Under stirring, add isopropylidene malonate (Meldrum's acid) (approx. 1 part by weight). Stir for 20-30 minutes to ensure uniform mixing.^[4]
- Slowly heat the mixture to 60-65 °C. Reflux will commence. Maintain reflux for 1.5-2 hours.
^[4] This step forms the key electrophilic intermediate.

Step 2: Aminolysis (Condensation with Aniline)

- To the refluxing mixture from Step 1, add 3-methoxyaniline.
- Continue the reflux at 60-65 °C for an additional period until reaction completion is confirmed by sampling and analysis (e.g., TLC or HPLC).
- Cool the reaction mixture, which will cause the intermediate product to precipitate.
- Collect the crude solid product by centrifugation.
- Purify the solid by slurring it in methanol, followed by another centrifugation to collect the refined intermediate.^[4]

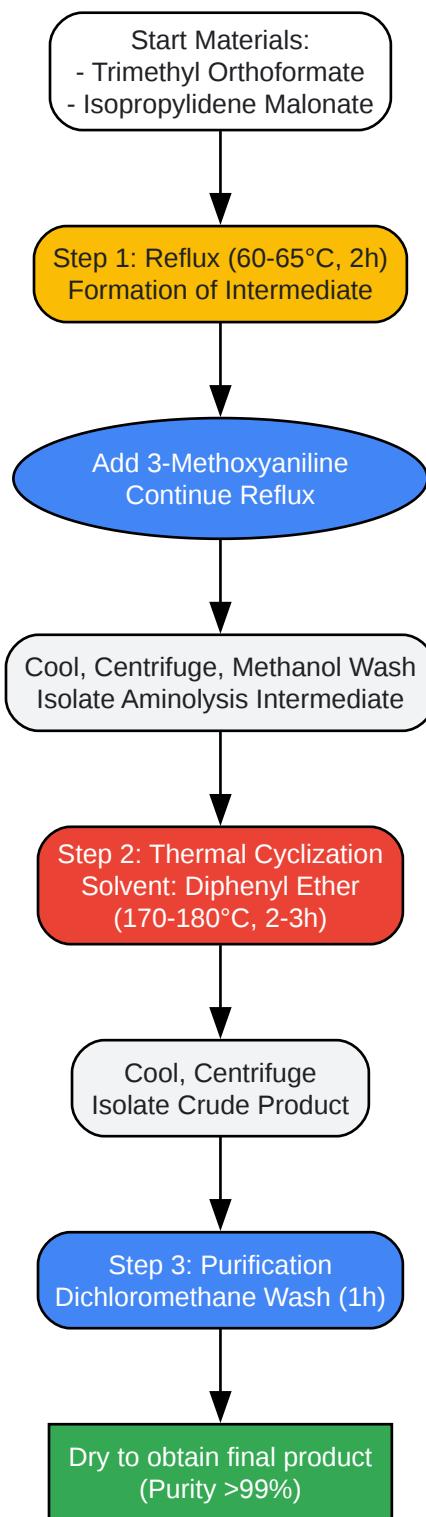
- Dry the refined solid in an oven at 45-50 °C for 22-25 hours.[4]

Step 3: Thermal Cyclization

- In a separate high-temperature-rated reactor, charge diphenyl ether as the solvent.
- Heat the diphenyl ether to 170-180 °C.[4]
- Slowly add the dried, refined intermediate from Step 2 to the hot diphenyl ether.
- Once the addition is complete, maintain the reaction temperature for 2-3 hours to drive the cyclization to completion.[4]

Step 4: Isolation and Purification

- Cool the reaction mixture from Step 3, allowing the crude **4-Hydroxy-7-methoxyquinoline** to precipitate.
- Centrifuge the mixture to isolate the crude solid product.[4]
- Add the crude product to a vessel containing dichloromethane (mass ratio of approx. 1:1).[4]
- Stir the slurry at room temperature for 1 hour. This step washes away residual diphenyl ether and organic impurities.
- Centrifuge the slurry to collect the purified product.
- Dry the final product to obtain **4-Hydroxy-7-methoxyquinoline** with a purity often exceeding 99%. [4]



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Caption: Flowchart of a modern, optimized industrial synthesis of **4-Hydroxy-7-methoxyquinoline**.

Applications in Research and Development

The primary value of **4-Hydroxy-7-methoxyquinoline** lies in its role as a versatile pharmaceutical intermediate.[1] The quinoline structure is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

- **Drug Discovery:** The compound serves as a starting point for creating derivatives with potential therapeutic properties. Researchers are exploring its use in developing treatments for a range of conditions, including cancer and neurodegenerative diseases.[2] The hydroxyl and quinoline nitrogen atoms can be functionalized to modulate biological activity and pharmacokinetic properties.
- **Agrochemicals:** In the agrochemical industry, this quinoline derivative is used as a precursor for synthesizing biocides and fungicides.[2] Its structure can be modified to inhibit specific enzymes in plant pathogens, thereby protecting crops.[2]
- **Material Science:** The fluorescent properties of the quinoline ring system make it a candidate for research in the development of new organic light-emitting diodes (OLEDs) and chemical sensors.

The broader class of hydroxyquinolines has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, which provides a strong rationale for its continued use as a core structure in drug development programs.[2]

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References

- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [guidechem.com]

- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
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